molecular formula C18H21F2N3 B4369360 6-(1-adamantyl)-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine

6-(1-adamantyl)-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4369360
M. Wt: 317.4 g/mol
InChI Key: GLRCHUVZYHXRMV-UHFFFAOYSA-N
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Description

6-(1-Adamantyl)-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine is a synthetic organic compound characterized by its unique adamantyl and difluoromethyl groups attached to a pyrazolo[3,4-b]pyridine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-adamantyl)-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions

    Preparation of Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and solvents to facilitate the reaction.

    Introduction of Adamantyl Group: The adamantyl group can be introduced via alkylation reactions using adamantyl halides in the presence of a base.

    Introduction of Difluoromethyl Group: The difluoromethyl group is typically introduced through halogenation reactions using difluoromethylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions, and employing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(1-Adamantyl)-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halides, acids, and bases are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

6-(1-Adamantyl)-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(1-adamantyl)-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The adamantyl group may enhance the compound’s stability and bioavailability, while the difluoromethyl group can influence its reactivity and binding affinity. The compound may act on enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-(1-Adamantyl)-4-methyl-1H-pyrazolo[3,4-b]pyridine: Lacks the difluoromethyl group, which may affect its biological activity.

    4-(Difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine: Lacks the adamantyl group, potentially influencing its stability and bioavailability.

Uniqueness

6-(1-Adamantyl)-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both the adamantyl and difluoromethyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and potential therapeutic effects, making it a valuable compound for scientific research and applications.

Properties

IUPAC Name

6-(1-adamantyl)-4-(difluoromethyl)-1-methylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N3/c1-23-17-14(9-21-23)13(16(19)20)5-15(22-17)18-6-10-2-11(7-18)4-12(3-10)8-18/h5,9-12,16H,2-4,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRCHUVZYHXRMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=N2)C34CC5CC(C3)CC(C5)C4)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(1-adamantyl)-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
6-(1-adamantyl)-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 3
6-(1-adamantyl)-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 4
6-(1-adamantyl)-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
Reactant of Route 5
6-(1-adamantyl)-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
6-(1-adamantyl)-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine

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